1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate
CAS No.: 86386-77-8
Cat. No.: VC21334133
Molecular Formula: C11H9F2N3O CH4O3S
Molecular Weight: 237.21 96.11
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 86386-77-8 |
---|---|
Molecular Formula | C11H9F2N3O CH4O3S |
Molecular Weight | 237.21 96.11 |
IUPAC Name | 1-[[2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole;methanesulfonic acid |
Standard InChI | InChI=1S/C11H9F2N3O.CH4O3S/c12-8-1-2-9(10(13)3-8)11(5-17-11)4-16-7-14-6-15-16;1-5(2,3)4/h1-3,6-7H,4-5H2;1H3,(H,2,3,4) |
Standard InChI Key | NJBRNNOGZPVNNR-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)O.C1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |
Canonical SMILES | CS(=O)(=O)O.C1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |
Appearance | Solid powder |
The compound’s structure integrates a 1,2,4-triazole ring covalently linked to a 2,4-difluorophenyl-substituted epoxide (oxirane) via a methylene bridge. This design enables interactions with biological targets, such as ergosterol biosynthesis enzymes in fungi .
Structural Analysis and Functional Groups
The molecule’s architecture comprises three critical components:
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Epoxide Moiety (Oxirane Ring):
The oxirane ring (C-O-C) is a strained three-membered cyclic ether, making it highly reactive toward nucleophilic attack. This reactivity influences its synthetic utility and potential biological interactions . -
2,4-Difluorophenyl Group:
The difluorophenyl substituent enhances lipophilicity and electronic effects, modulating the compound’s pharmacokinetic and metabolic profile. Fluorine atoms at the 2- and 4-positions contribute to steric hindrance and hydrogen-bonding interactions . -
1,2,4-Triazole Ring:
The triazole ring is a conjugated aromatic system with nitrogen atoms at positions 1, 2, and 4. This motif is central to antifungal activity, as it disrupts ergosterol synthesis in fungal pathogens .
Synthesis and Production Methods
While exact industrial protocols remain proprietary, the synthesis likely follows established methodologies for triazole-epoxide conjugates:
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Epoxide Formation:
A 2,4-difluorophenyl precursor undergoes epoxidation using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions . -
Triazole Coupling:
The epoxide intermediate reacts with 1H-1,2,4-triazole in the presence of a base (e.g., sodium hydride or potassium carbonate), forming a methylene-linked conjugate . -
Salt Formation:
Methanesulfonic acid is introduced to improve solubility and stability, yielding the final methanesulfonate salt .
Key Challenges
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Epoxide Ring Stability: The oxirane ring’s strain necessitates careful control of temperature and pH during synthesis.
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Regioselectivity: Ensuring selective coupling between the triazole and epoxide intermediates.
Chemical Reactivity and Reaction Pathways
The compound’s reactivity is dominated by its epoxide and triazole groups:
Reaction Type | Conditions | Products/Formed Species |
---|---|---|
Epoxide Ring Opening | Nucleophilic agents (e.g., amines, thiols) | Diols or β-hydroxy derivatives |
Triazole Functionalization | Electrophilic substitution | Halogenated or alkylated triazoles |
Oxidation | KMnO₄, CrO₃ | Ketones or carboxylic acids |
Reduction | LiAlH₄, NaBH₄ | Alcohols or amines |
Mechanistic Insights
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Epoxide Nucleophilic Attack: The strained oxirane ring undergoes ring-opening reactions with nucleophiles, such as water or amines, forming 1,2-diols or β-amino alcohols .
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Triazole Reactivity: The triazole ring may participate in cycloaddition reactions (e.g., click chemistry) or act as a ligand in coordination chemistry .
Biological Activity and Pharmacological Relevance
As a fluconazole-related compound, this methanesulfonate derivative shares structural motifs critical for antifungal activity:
Comparative Analysis with Related Compounds
Compound | CAS Number | Structural Differences | Applications |
---|---|---|---|
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole | 86386-77-8 | Methanesulfonate salt, no stereocenter | Fluconazole impurity, research |
1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole | 135270-10-9 | (2S,3S)-stereochemistry, methyl substituent | Chiral synthesis intermediates |
Fluconazole | 86386-78-9 | No epoxide group, triazole linked directly to difluorophenyl | Clinical antifungal |
Key Differentiators
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